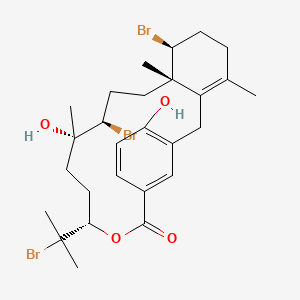

Bromophycolide A

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H37Br3O4 |

|---|---|

Molecular Weight |

665.3 g/mol |

IUPAC Name |

(7S,8S,11R,12S,15S)-7,11-dibromo-15-(2-bromopropan-2-yl)-12,21-dihydroxy-4,8,12-trimethyl-16-oxatricyclo[16.3.1.03,8]docosa-1(21),3,18(22),19-tetraen-17-one |

InChI |

InChI=1S/C27H37Br3O4/c1-16-6-9-21(28)26(4)12-10-22(29)27(5,33)13-11-23(25(2,3)30)34-24(32)17-7-8-20(31)18(14-17)15-19(16)26/h7-8,14,21-23,31,33H,6,9-13,15H2,1-5H3/t21-,22+,23-,26-,27-/m0/s1 |

InChI Key |

SKIHYPQTROYIIT-VHXXJFIISA-N |

Isomeric SMILES |

CC1=C2CC3=C(C=CC(=C3)C(=O)O[C@@H](CC[C@]([C@@H](CC[C@@]2([C@H](CC1)Br)C)Br)(C)O)C(C)(C)Br)O |

Canonical SMILES |

CC1=C2CC3=C(C=CC(=C3)C(=O)OC(CCC(C(CCC2(C(CC1)Br)C)Br)(C)O)C(C)(C)Br)O |

Synonyms |

bromophycolide A |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Analysis Techniques

The foundational understanding of Bromophycolide A's chemical framework has been largely built upon various spectroscopic methods. These techniques provide critical insights into the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of this compound, offering a window into the molecule's carbon-hydrogen framework. nih.govnih.gov

A comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments has been instrumental in assembling the planar structure of this compound. nih.govemerypharma.com Experiments such as ¹H-¹H Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, revealing adjacent protons within the molecule. emerypharma.com The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C NMR data. emerypharma.comresearchgate.net

Detailed analysis of these NMR datasets allows for the assignment of nearly all proton and carbon resonances in the molecule. nih.gov

Table 1: Selected NMR Data for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Key HMBC Correlations | Key COSY Correlations | Key NOE/ROESY Correlations |

|---|---|---|---|---|---|

| 6 | 45.5 | 3.45 | Me-23 | H-5, H-22 | H-22 |

| 7 | 81.7 | 4.75 | --- | H-6 | --- |

| 10 | --- | 3.30 | --- | --- | Me-25 |

| 11 | --- | --- | --- | --- | --- |

| 14 | 80.4 | 4.65 | --- | H-13 | --- |

| 15 | 67.3 | --- | Me-26, Me-27 | --- | --- |

| 19 | 89.8 | --- | Me-23 | --- | --- |

| 20 | 28.0 | 5.17 | Me-23 | H-21b, H-22 | --- |

| 22 | --- | 4.29 | --- | H-21b, H-20 | H-6, H-8b, H-9a, H-9b |

| Me-23 | --- | 1.38 | C-6, C-19, C-20 | --- | --- |

| Me-24 | --- | --- | --- | H-5 | --- |

| Me-25 | --- | 1.16 | --- | --- | H-10 |

| Me-26 | --- | 1.83 | C-14, C-15 | --- | --- |

| Me-27 | --- | 1.78 | C-14, C-15 | --- | --- |

Note: This table presents a selection of key correlations and is not exhaustive. Chemical shifts and correlations can vary slightly depending on the solvent and experimental conditions.

Determining the absolute stereochemistry of a complex molecule like this compound is a challenging yet critical step. While X-ray crystallography of the parent compound or a suitable derivative provides the most definitive assignment, other methods are also employed. nih.govnih.gov For this compound, its absolute configuration was initially established through X-ray diffraction analysis. nih.gov This technique provides a three-dimensional model of the molecule, unequivocally defining the spatial arrangement of each chiral center. libretexts.org

The discovery of several related bromophycolides has provided a valuable opportunity for comparative spectroscopic analysis. nih.gov By comparing the NMR data of this compound with its analogs (e.g., Bromophycolides C-I), researchers can confirm structural assignments and deduce the structures of new compounds. nih.gov For example, differences in chemical shifts, particularly for carbons and protons near a point of structural variation, can pinpoint the location of different functional groups or stereochemical arrangements. nih.gov This comparative approach strengthens the confidence in the assigned structures across the entire family of compounds. nih.gov

Absolute Configuration Determination

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been crucial in establishing the molecular formula of this compound. nih.gov This technique measures the mass-to-charge ratio of an ion with very high accuracy, allowing for the determination of its elemental composition. researchgate.net For this compound, HRESIMS data revealed a molecular formula of C₂₇H₃₇Br₃O₄. nih.gov The characteristic isotopic pattern of bromine atoms (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) observed in the mass spectrum further confirms the presence of three bromine atoms in the molecule. nih.gov

Table 2: HRESIMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

|---|---|---|---|

| [M-H]⁻ | 599.1013 | 599.1010 | C₂₇H₃₇O₅Br₂ |

| [M+Na]⁺ | 605.0878 | 605.0871 | C₂₇H₃₆Br₂O₄Na |

Note: The molecular formula for the [M-H]⁻ ion listed in the source appears to correspond to Bromophycolide C, which differs from this compound by the substitution of a hydroxyl group with a bromine. The molecular formula for this compound is C₂₇H₃₇Br₃O₄.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Analysis

Liquid chromatography-mass spectrometry (LC-MS) has proven to be an indispensable tool for the analysis of this compound and its related metabolites. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the detection and quantification of compounds within complex mixtures. researchgate.netmeasurlabs.com

In studies of the marine red alga Callophycus serratus, LC-MS has been instrumental in quantifying the natural concentrations of bromophycolides in algal extracts. pnas.orgresearchgate.netresearchgate.net This has been crucial for understanding the chemical ecology of the organism, revealing that C. serratus exists in distinct chemotypes, one of which is characterized by the production of bromophycolides. pnas.org

Furthermore, LC-MS has been employed to investigate the metabolism of this compound. In vitro studies using human liver subcellular fractions have utilized LC-MS to identify potential metabolites. nih.gov For instance, the detection of hydroxylated and doubly hydroxylated derivatives of this compound, with corresponding mass-to-charge ratios (m/z) of 677 and 693 respectively, points towards Phase I metabolism likely mediated by cytochrome P450 enzymes. nih.gov The detection of a glucuronidated metabolite at m/z 837 also suggests the involvement of UDP-glucuronosyltransferases in Phase II metabolism. nih.gov These findings are critical for understanding the pharmacokinetic profile of this compound.

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) for Surface Metabolite Mapping

Desorption electrospray ionization mass spectrometry (DESI-MS) is a powerful ambient ionization technique that allows for the direct analysis of molecules on surfaces with minimal sample preparation. pnas.orgnih.govgeomar.de This method has been uniquely applied to study the spatial distribution of this compound on the surface of the red alga Callophycus serratus. pnas.orgpnas.org

DESI-MS imaging revealed that bromophycolides are not uniformly distributed across the algal surface but are instead concentrated in distinct patches. pnas.orgpnas.org This was the first direct evidence of such localized chemical defense on a biological surface at concentrations sufficient to deter pathogens. pnas.org The technique is highly sensitive, with a limit of detection for this compound on a synthetic surface determined to be 0.9 pmol/mm². pnas.orgpnas.org

In negative ion mode, DESI-MS analysis of this compound and its isomer, Bromophycolide B, showed a minor deprotonated molecule cluster [M−H]⁻ near m/z 665 and a dominant chloride adduct [M+Cl]⁻ centered at m/z 701. pnas.org The addition of anions like chloride to the DESI spray solvent was found to significantly enhance the sensitivity of detection. nih.govnih.gov The chloride adduct provided the highest sensitivity gain for this compound. nih.gov DESI-MS analyses also confirmed the presence of bromophycolides within the internal tissues of the alga. pnas.org

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) is a crucial technique for structural elucidation, involving the fragmentation of selected precursor ions to generate product ions, which provide detailed structural information. nationalmaglab.orgwikipedia.org In the study of this compound, MS/MS has been used to confirm the identity of the compound and its metabolites.

For instance, in reactive DESI-MS experiments, MS/MS analysis of the chloride adduct of this compound (precursor ion at m/z 701) was performed to confirm its identity. researchgate.net Similarly, when other anions were used in the spray solution, such as bromide and trifluoroacetate (B77799), the resulting adducts were subjected to MS/MS analysis. The fragmentation of the bromide adduct at m/z 745 predominantly yielded the deprotonated this compound ion at m/z 665 through the loss of HBr. nih.govresearchgate.net The trifluoroacetate adduct at m/z 779 also fragmented to produce the deprotonated monomer. nih.govresearchgate.net

While MS/MS has been invaluable, challenges remain. In metabolic studies, researchers were unable to definitively determine the exact positions of hydroxylation on the this compound structure through MS/MS analysis alone. nih.gov

| Precursor Ion (m/z) | Adduct | Fragmentation Product (m/z) | Neutral Loss | Reference |

| 701 | [M+Cl]⁻ | - | - | researchgate.net |

| 745 | [M+Br]⁻ | 665 | HBr | nih.govresearchgate.net |

| 779 | [M+CF₃COO]⁻ | 665 | CF₃COOH | nih.govresearchgate.net |

X-ray Crystallographic Analysis

X-ray crystallography is a definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. sciencemuseum.org.ukwikipedia.org The absolute configuration of this compound was unequivocally established through single-crystal X-ray diffraction analysis. nih.gov This technique provided the precise spatial arrangement of atoms and the stereochemistry of the molecule. The crystallographic data for this compound has served as a crucial reference for determining the relative and absolute configurations of newly isolated bromophycolide analogues by comparing their spectroscopic data, particularly NOE correlations from NMR experiments. nih.gov

Complementary Spectroscopic Methods (e.g., UV-Vis, IR, Circular Dichroism)

A suite of complementary spectroscopic methods has been employed to further characterize this compound.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy has been used to study the interaction between this compound and its biological target, heme. Titration of this compound into a heme solution resulted in a decrease in the absorbance of the Soret band at 402 nm, indicating a binding interaction and the formation of a complex. nih.gov

Infrared (IR) Spectroscopy: Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org While specific IR data for this compound is mentioned as being recorded, detailed spectral interpretations are often part of the initial structural elucidation published in primary literature. nih.gov

Circular Dichroism (CD) Spectroscopy: Circular dichroism (CD) spectroscopy is used to investigate the chirality of molecules and changes in their conformation. wur.nluconn.edu For this compound, which is a chiral molecule, CD spectroscopy was used to further support its interaction with the achiral heme molecule. The addition of this compound to a heme solution induced Cotton effects around 350 and 400 nm, which is indicative of a measurable association between the two molecules. nih.gov

Computational Approaches in Structural Analysis

Density Functional Theory (DFT) for Optimized Structure Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comarxiv.org In the context of this compound research, DFT calculations, specifically using the B3LYP-D functional, were employed to optimize the structures of the molecule and its anionic adducts formed during DESI-MS analysis. researchgate.net These calculations provided insights into the binding energies of the complexes, supporting the experimental observation that the chloride adduct of this compound is the most stable and results in the highest detection sensitivity. nih.govnih.gov This computational approach complements experimental findings by providing a theoretical basis for the observed phenomena. researchgate.net

Data Mining and Novelty Detection (e.g., "Atomic Sort" Method)

In the quest to identify novel chemical entities from complex natural extracts, researchers have developed innovative data mining tools. One such method, known as the "Atomic Sort," has been instrumental in the analysis of this compound. nih.govresearchgate.net This computational approach facilitates the rapid identification of unique or unusual atomic arrangements within a molecule by comparing its spectral data against a vast database of known compounds. nih.govresearchgate.net

The process begins with the acquisition of a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum of the compound, in this case, this compound. nih.govresearchgate.net This spectrum provides a detailed fingerprint of the proton-carbon correlations within the molecule. The peaks from this spectrum are then digitally extracted to create a peak list. nih.govresearchgate.net This list is subsequently compared, peak by peak, against a comprehensive HSQC database using a Euclidian distance algorithm. nih.govresearchgate.net This algorithm calculates a "distance score" for each peak, highlighting those that are most dissimilar from the entries in the database and are therefore considered "novel." nih.gov

This method was successfully applied to a 50 μg sample of this compound, demonstrating its efficacy in prioritizing molecules with unique structural features directly from a mixture. nih.gov The "Atomic Sort" method can guide the isolation process by focusing on the most novel signals, ultimately leading to the purification of new compounds. nih.govresearchgate.net

Chemical Derivatization for Structural Confirmation

Chemical derivatization is a powerful technique used to confirm the structural features of a molecule and to facilitate its analysis. jfda-online.commdpi.com This process involves chemically modifying the compound to produce a new derivative with altered properties, which can then provide additional structural information or enhance its detectability. jfda-online.commdpi.comlibretexts.org

In the study of bromophycolides, chemical derivatization has been employed to confirm the absolute configuration of these complex molecules. researchgate.net For instance, the creation of semi-synthetic derivatives of this compound has been reported. researchgate.net One such derivative is 18-acetyl-BrA. nih.gov While specific details on the derivatization reactions used for the initial structural confirmation of this compound are not extensively detailed in the provided context, the general principles of this technique are well-established in natural product chemistry. jfda-online.comsathyabama.ac.in

Derivatization can involve reactions such as esterification, acylation, or the introduction of specific functional groups to probe the molecule's reactivity and stereochemistry. libretexts.org The resulting derivatives can then be analyzed using various spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to corroborate the proposed structure. researchgate.netacs.org For example, comparing the NMR data of the original compound with its derivatives can help in assigning the stereocenters and confirming the connectivity of different structural fragments.

The following table provides an overview of the key analytical techniques and their role in the structural elucidation of this compound.

| Technique | Application in this compound Analysis | Reference |

| ¹H-¹³C HSQC NMR | Provides a detailed fingerprint of proton-carbon correlations, forming the basis for the "Atomic Sort" method. | nih.govresearchgate.net |

| "Atomic Sort" Method | A data mining tool that compares the HSQC spectrum of this compound against a database to identify novel structural features. | nih.govresearchgate.netresearchgate.net |

| Chemical Derivatization | Used to create derivatives of this compound to confirm its absolute configuration and structural details. | researchgate.netresearchgate.netnih.gov |

| Mass Spectrometry (MS) | Employed to determine the molecular formula and analyze the fragmentation patterns of this compound and its derivatives. | researchgate.netacs.orgnih.gov |

| 1D and 2D NMR Spectroscopy | Essential for elucidating the planar structure and relative stereochemistry of the molecule. | acs.orgnih.gov |

Biosynthesis of Bromophycolide a

Proposed Biosynthetic Pathways of the Diterpene-Benzoate Macrolide Skeleton

The formation of the bromophycolide A skeleton is believed to be a hybrid of diterpene and benzoate (B1203000) biosynthetic pathways. nih.gov The proposed initial step involves the electrophilic aromatic substitution of a benzoate precursor with geranylgeranyl diphosphate (B83284) (GGPP), a common C20 diterpene precursor. nih.gov This reaction establishes the fundamental carbon-carbon bond that links the two distinct structural motifs.

Subsequent intramolecular reactions are thought to lead to the formation of the characteristic macrocyclic ring. While the precise enzymatic machinery is yet to be fully elucidated, the discovery of numerous related compounds, including other bromophycolides and callophycoic acids from C. serratus, provides valuable clues. nih.govnih.gov These related structures, some of which are linear or possess different cyclization patterns, likely represent biosynthetic offshoots or precursors, offering a glimpse into the step-by-step assembly of the complex this compound scaffold. nih.gov The synthesis of a diterpene-benzoate macrolide pertinent to the bromophycolide family has been achieved in the lab, lending support to the proposed biosynthetic relevance of such macrocyclic precursors. chemrxiv.orgnih.govimperial.ac.uk

Role of Macrocyclic Intermediates

The biosynthesis of this compound is thought to proceed through one or more macrocyclic intermediates. The formation of the 15-membered ring is a critical step, likely preceding some of the halogenation and oxidation reactions. nih.gov Synthetic studies have demonstrated the feasibility of a bromonium-promoted transannular cyclization of a macrocyclic precursor to form the core ring system of this compound and D. ebi.ac.uknih.gov This suggests that a large, flexible macrocycle could be the substrate for enzymes that introduce the bromine atoms and establish the final stereochemistry.

The conformational properties of these macrocyclic intermediates are believed to play a crucial role in directing the subsequent enzymatic transformations. nih.gov The presence of multiple E-configured double bonds and the bulky benzoate group would impose significant conformational constraints, potentially pre-organizing the molecule for regio- and diastereoselective reactions. nih.gov The isolation of various bromophycolide analogs with different ring sizes and saturation patterns further supports the idea of a divergent pathway from common macrocyclic intermediates. nih.gov

Table 1: Key Proposed Intermediates in this compound Biosynthesis

| Intermediate Type | Proposed Role | Supporting Evidence |

|---|---|---|

| Geranylgeranylated benzoate | Initial product of terpene and benzoate pathway fusion | Proposed based on biosynthetic logic and structural analysis. nih.gov |

| 19-membered macrocycle | Precursor to the final 15-membered ring | Synthetic studies have shown the viability of transannular cyclization from a macrocyclic precursor. nih.gov |

Mechanistic Insights into Halogenation and Stereocenter Formation

A key feature of this compound is its tribrominated structure, with each bromine atom residing on a specific stereocenter. nih.gov The enzymatic processes governing this precise halogenation are a subject of ongoing investigation. It is hypothesized that haloperoxidase enzymes, which are known to catalyze the oxidation of halides to generate electrophilic halogenating species, are involved. nih.gov These enzymes could then direct the regioselective and stereoselective bromination of the macrocyclic backbone.

The stereochemical arrangement of the bromine atoms in this compound is complex, with brominations occurring on different faces of the precursor molecule. nih.gov This has led to two main hypotheses: either multiple brominating enzymes with opposing selectivities are at play, or a single enzyme can brominate different positions from opposite faces due to the conformational biases of the substrate. nih.gov The development of synthetic methods for asymmetric bromination has been a key area of research aimed at replicating the stereochemical control observed in nature. grantome.comacs.org The formation of bromohydrin functionalities, a common motif in bromophycolides, is likely achieved through the electrophilic addition of a bromonium ion to a double bond, followed by the capture of the resulting intermediate by a water molecule or a hydroxyl group. acs.org

Investigation of Potential Microbial Symbiotic Contributions to Metabolite Production

While red algae are known producers of halogenated secondary metabolites, the possibility of microbial symbionts contributing to the biosynthesis of this compound cannot be discounted. nih.govplos.org It is well-established that many natural products initially attributed to marine invertebrates are, in fact, produced by their associated microorganisms. mdpi.commdpi.com These symbiotic microbes can possess the genetic machinery for complex metabolic pathways that the host organism may lack. medwinpublishers.comnih.gov

In the case of Callophycus serratus, studies have shown that bromophycolides can be heterogeneously distributed across the algal surface, sometimes concentrated in distinct patches. nih.gov This observation has led to the hypothesis that these patches could represent sites of microbial challenge, where the alga or its symbionts upregulate the production of defensive compounds like this compound. nih.gov While initial investigations of bacteria cultured from C. serratus did not find evidence of bromophycolide production, this does not rule out the involvement of unculturable symbionts. nih.gov Further research, potentially employing metagenomic and metatranscriptomic approaches, is needed to definitively determine the biosynthetic origins of this remarkable natural product and the potential role of the algal holobiont. mdpi.comnih.gov

Chemical Synthesis and Analog Development

Total Synthesis Strategies for the Bromophycolide A Framework

The total synthesis of this compound presents a formidable challenge to organic chemists due to its highly substituted 15-membered macrolide ring, multiple stereocenters, and tribrominated diterpene and benzoate (B1203000) components. grantome.com Overcoming these hurdles has necessitated the development and application of novel and sophisticated synthetic methodologies. grantome.com

Asymmetric Synthesis Approaches

A key challenge in the synthesis of this compound is the precise control of its stereochemistry. Asymmetric synthesis, which aims to create chiral molecules in high enantiomeric purity, is therefore central to any successful total synthesis. Researchers have focused on developing methods for the enantioselective and regioselective bromination of ketones and olefins, which are crucial steps in establishing the correct stereoconfiguration of the molecule. grantome.com One notable approach involved an asymmetric synthesis of the bromophycolide D ring system in just seven steps from a known geranylgeranylated benzoate. nih.govfigshare.combrandeis.edubrandeis.edu This strategy highlights the efficiency that can be achieved through carefully planned asymmetric transformations.

Stereoselective Allylboration in Key Intermediate Formation

The construction of the all-carbon quaternary stereocenter within the bromophycolide framework has been a significant hurdle. To address this, stereoselective allylboration has emerged as a powerful tool. researchgate.net This reaction involves the addition of an allylboron reagent to an aldehyde or ketone, allowing for the creation of a new carbon-carbon bond with excellent control over the resulting stereochemistry. diva-portal.orgnih.gov For instance, a new allylboronate reagent was developed for the stereoselective synthesis of the tricyclic core of a related compound, callophycoic acid A, demonstrating the potential of this methodology for constructing complex stereocenters. researchgate.net The development of catalytic, enantioselective allylboration methods using chiral phosphoric acids further expands the utility of this reaction, offering a practical route to homoallylic alcohols, which are versatile intermediates in natural product synthesis. nih.gov

Bromonium-Promoted Transannular Cyclization

A particularly elegant and biomimetic strategy employed in the synthesis of the bromophycolide skeleton is the bromonium-promoted transannular cyclization. nih.govfigshare.combrandeis.edubrandeis.edu This reaction mimics the proposed biosynthetic pathway of the natural product. In this approach, a macrocyclic precursor containing several double bonds is treated with a brominating agent. nih.gov This induces the formation of a bromonium ion, which then triggers a cascade of ring-closing reactions across the macrocycle, rapidly assembling the complex polycyclic core of the molecule with a remarkable degree of regio- and diastereocontrol. nih.govscispace.com This strategy proved successful in the synthesis of the bromophycolide D ring system, showcasing its power in forming multiple carbon-carbon bonds and stereocenters in a single step. nih.govfigshare.combrandeis.edubrandeis.edu

Relay Cross Metathesis for Terpenoid Construction

The construction of the diterpene portion of this compound has been addressed using an innovative iterative protocol based on relay cross metathesis (ReXM). imperial.ac.uknih.govacs.orgnih.govchemrxiv.org This reaction allows for the sequential addition of C5 isoprene (B109036) units, effectively building up the terpenoid chain. nih.govnih.gov The ReXM protocol features the cross-metathesis of a functionalized C10-monoterpenoid alcohol with citral, another C10-monoterpenoid, to generate a C15-sesquiterpene. imperial.ac.uknih.govacs.orgnih.gov Through subsequent functional group manipulations, this process can be repeated to construct the full C20 diterpene skeleton. nih.gov This methodology was successfully applied to the synthesis of a diterpene-benzoate macrolide that is a putative biogenetic precursor to the bromophycolide family. imperial.ac.uknih.govacs.orgnih.govchemrxiv.org

Semi-Synthetic Derivatives and Structure-Activity Relationship (SAR) Studies

To explore the full therapeutic potential of this compound and to understand the molecular features crucial for its biological activity, researchers have prepared a number of semi-synthetic derivatives. nih.gov These efforts, combined with structure-activity relationship (SAR) studies, provide valuable insights for the design of more potent and selective analogs. nih.govpreprints.orgnih.govcore.ac.uk

Design and Synthesis of Bioactive Analogs

The synthesis of analogs has focused on modifying various parts of the this compound molecule. nih.govmdpi.com For example, changes to the tertiary alcohol at the C11 position were found to have only minor effects on its antimalarial activity. nih.gov In contrast, replacing the bromine atom at C15 with a hydroxyl group led to a significant loss of activity, highlighting the importance of this halogen for biological function. nih.gov Interestingly, acetylation of the C18 phenol (B47542) resulted in an analog with enhanced antimalarial activity. nih.gov These findings guide the rational design of new bromophycolide-inspired compounds with improved pharmacological properties. nih.gov

The following table summarizes the antimalarial and heme crystallization inhibition activities of this compound and some of its derivatives. nih.gov

| Compound | P. falciparum IC₅₀ (nM) | Heme Crystallization IC₅₀ (molar equivalents) |

| This compound (1) | 390 | 2.5 |

| Acetylated derivative (7) | 241 | 2.0 |

| Derivative 8 | 290 | Not effective |

| Amodiaquine | 1.2 | Not effective |

Elucidation of Key Structural Motifs for Biological Potency (e.g., C15, C18 Positions)

The biological potency of this compound, particularly its antiplasmodial activity, is highly dependent on specific structural features of the molecule. Structure-activity relationship (SAR) studies have been crucial in identifying the key motifs responsible for its efficacy, with modifications at the C15 and C18 positions proving to have the most significant impact on its antimalarial properties. nih.govgoogle.com

Analysis of naturally occurring analogs and synthetic derivatives has revealed that the diterpene head of the molecule is a critical determinant of activity. A striking observation relates to the C15 position; the substitution of the bromine atom at C15 with a hydroxyl group results in a dramatic loss of antimalarial activity. nih.gov This suggests that a hydrogen bond donating group at this position is detrimental to the compound's function. nih.gov In contrast, replacing the 1-bromoisopropyl group at C14 with an isopropenyl functionality caused minimal change in activity, highlighting the specific importance of the C15 substituent. nih.gov Further emphasizing the role of halogens, dethis compound, which entirely lacks bromine atoms, exhibits significantly diminished antimalarial potency. google.com

The p-hydroxybenzoate group, specifically the phenolic hydroxyl at C18, is another pivotal region for biological activity. nih.govnih.gov This C18 phenol is a conserved feature across all naturally occurring Callophycus serratus metabolites. nih.gov Synthetic modifications at this site have yielded significant insights. For instance, acetylation of the C18 phenol to create an acetylated derivative led to a slight enhancement in antimalarial activity. nih.govnih.gov Conversely, methylation of the same phenolic group resulted in a drastic 20-fold reduction in activity. nih.gov This indicates that while the phenol is vital, esterification can be tolerated and is even slightly beneficial, whereas etherification is highly unfavorable. nih.gov

Collectively, these findings underscore that the bromine at C15 and the phenolic hydroxyl group at C18 are the most critical structural motifs for the potent antimalarial activity of this compound. nih.gov

Table 1: Structure-Activity Relationship of this compound Analogs

| Compound/Derivative | Modification | Antimalarial Activity (IC₅₀ vs Dd2 strain) | Impact on Potency |

| This compound (1) | - | 377 ± 92 nM | Baseline |

| C15 Hydroxy Analog | Bromine at C15 replaced with a hydroxyl group | - | Dramatic loss of activity nih.gov |

| 18-acetyl-BrA (7) | Acetylation of the C18 phenolic hydroxyl | 304 ± 8.4 nM nih.gov | Slight increase nih.gov |

| 18-methyl-BrA (8) | Methylation of the C18 phenolic hydroxyl | 4880 ± 1100 nM nih.gov | 20-fold decrease nih.gov |

| Dethis compound | Complete absence of bromine atoms | >100 µM google.com | Significant loss of activity google.com |

Development of Fluorescent Probes for Target Identification

To investigate the mechanism of action and identify the subcellular target of this compound, fluorescent probes have been developed. researchgate.netxenobe.org These probes are essential tools for cell imaging and molecular target identification studies. nih.gov

The design of these probes focused on modifying this compound in a way that would not compromise its biological activity. nih.gov Based on SAR data, the phenolic hydroxyl group at the C18 position was identified as the most chemically reactive and accessible site for attaching a fluorescent tag. nih.gov This position was chosen because modifications like acetylation were known to preserve or even slightly improve antimalarial potency. nih.gov

Researchers successfully synthesized fluorescent probes by coupling this compound with fluorescent tags, such as coumarin. researchgate.net For example, probes were prepared by coupling carboxylic acid linkers to the C18 hydroxyl group of this compound. nih.gov Two such probes, designated as probe 15 and probe 17 (which featured a longer linker), were created for these studies. nih.gov

Confocal microscopy imaging of Plasmodium falciparum-infected erythrocytes incubated with probe 15 revealed that fluorescence was localized exclusively within the parasites. nih.gov No fluorescence was observed in uninfected erythrocytes or when infected cells were treated with the fluorescent tag alone, confirming that the probe mimicked the natural product's behavior. nih.gov To pinpoint the specific intracellular location, co-localization experiments were performed with various organelle-specific fluorescent stains. nih.gov These experiments showed a distinct co-localization of probe 15 with Nile Red, a stain for neutral lipids. nih.gov This finding was significant because previous studies had established that heme crystallization, a critical process for parasite survival, occurs within neutral lipid nanospheres in the parasite's food vacuole. nih.gov

Therefore, the molecular imaging studies using these fluorescently tagged this compound derivatives provided the first direct evidence that the natural product's mechanism of action involves targeting the process of heme crystallization within these lipid bodies. nih.govresearchgate.net

Table 2: Fluorescent Probes of this compound for Target Identification

| Probe Name | Modification Site | Fluorescent Tag | Key Finding | Reference |

| Probe 15 | C18 phenolic hydroxyl | Coupled via a linker | Localized within P. falciparum and co-localized with neutral lipid stains, suggesting it targets heme crystallization. | nih.gov |

| Probe 17 | C18 phenolic hydroxyl | Coupled via a longer linker | Developed for protein affinity experiments, though no binding proteins were isolated. | nih.gov |

| Coumarin-tagged probe | Not specified | Coumarin | Used for subcellular localization and validated that heme crystallization was disrupted. | researchgate.net |

Biological Activities and Molecular Mechanisms of Action

Antimalarial Activity

Bromophycolide A, a brominated diterpenoid derived from the red alga Callophycus serratus, has been identified as a potent antimalarial agent. nih.govfrontiersin.org Its activity is notable against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. nih.govasknature.org

Strong Arrest of Parasite Erythrocytic Cycle

This compound induces a strong arrest of the parasite's erythrocytic cycle, which is the stage of infection responsible for clinical symptoms of malaria. nih.govresearchgate.net The compound is particularly effective during the trophozoite stage, where the parasite actively consumes hemoglobin. nih.gov By halting development at this phase, this compound prevents the parasite from maturing into schizonts and replicating, thus breaking the cycle of infection within the red blood cells. nih.gov

Molecular Mechanism: Inhibition of Heme Crystallization

The primary molecular mechanism of action for this compound is the inhibition of heme crystallization, a critical process for parasite survival. nih.govrsc.orgfrontiersin.org

During the erythrocytic stage, the malaria parasite digests large amounts of hemoglobin from the host's red blood cells for nutrients. nih.govasknature.org This process releases substantial quantities of free heme, which is toxic to the parasite. nih.govasknature.orgplos.org To survive, the parasite detoxifies the heme by converting it into an inert, insoluble crystal known as hemozoin (also called malaria pigment). nih.govasknature.orgplos.org this compound disrupts this vital detoxification pathway, leading to the accumulation of toxic free heme and subsequent parasite death. nih.govresearchgate.netnih.gov

Direct evidence of the interaction between this compound and heme has been established through spectroscopic analysis. nih.gov UV-visible spectrophotometry shows that this compound causes a decrease in the intensity of the heme Soret band, which is characteristic of the formation of a complex between the two molecules. nih.gov The presence of isosbestic points in the spectra further supports the existence of a this compound-heme complex. nih.gov Additionally, circular dichroism (CD) spectroscopy confirms this association, as the achiral heme molecule produces a CD signal only in the presence of the chiral this compound, indicating a direct binding interaction. nih.gov

Studies utilizing a fluorescently tagged this compound probe have revealed its specific subcellular localization. nih.govresearchgate.net Confocal microscopy shows that the compound accumulates in neutral lipid nanospheres within the parasite's food vacuole. nih.govfrontiersin.org These lipid bodies are the known sites where hemozoin crystallization is initiated. nih.govnih.gov The co-localization of this compound with these nanospheres provides strong evidence that it acts precisely at the site of heme polymerization, enhancing its inhibitory effect on hemozoin formation. nih.govfrontiersin.org

Spectroscopic Evidence of this compound-Heme Complex Formation

Antifungal Activity

Specific Inhibition of Marine Fungal Pathogens (e.g., Lindra thalassiae)

This compound has demonstrated potent and specific antifungal activity, particularly against marine fungal pathogens. eurekalert.orgsciencedaily.com In its natural environment, the red alga Callophycus serratus produces this compound as a chemical defense to ward off microbial invaders. eurekalert.orgsciencedaily.com

Laboratory studies have confirmed its efficacy in inhibiting the growth of Lindra thalassiae, a common marine ascomycete known to infect various marine plants. nih.govpnas.org Research indicates that this compound, along with related compounds, represents a significant class of algal antifungal defenses. nih.gov The inhibitory action of this compound against L. thalassiae is potent, with studies showing strong growth inhibition at natural volumetric concentrations. nih.govpnas.org The combined application of this compound and B exhibited a mean IC50 value of 17 pmol/mm² against this marine fungus. nih.gov This targeted antifungal activity highlights the ecological role of this compound and its potential as a lead compound for antifungal drug development.

Antibacterial Activity

Efficacy Against Drug-Resistant Bacterial Strains (e.g., MRSA, VREF)

In addition to its other bioactivities, this compound has shown promising antibacterial effects, notably against drug-resistant bacterial strains that pose a significant threat to public health. nih.govnih.gov These include methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF), both of which are notorious for causing difficult-to-treat nosocomial infections. respiratory-therapy.com

The ability of this compound to combat these resistant pathogens underscores its potential as a scaffold for the development of new antibiotics. nih.gov While specific inhibitory concentrations from primary literature are still emerging, the documented activity against MRSA and VREF positions this compound as a valuable natural product in the ongoing search for novel antibacterial agents. nih.gov

Antiviral Activity

Activity Against Human Immunodeficiency Virus (HIV)

This compound has also been identified as having antiviral properties, specifically against the Human Immunodeficiency Virus (HIV). nih.govnih.gov This anti-HIV activity adds to the broad spectrum of its biological effects. ebi.ac.uknih.gov

While the initial reported anti-HIV-1 activity was described as marginal, with an IC50 of 9.8 µM, it still marks this compound as a molecule of interest for antiviral research. nih.gov Further investigation into its mechanism of action against HIV and structure-activity relationship studies could lead to the development of more potent antiviral derivatives.

Inhibition of SARS-CoV-2 Replication

This compound has been identified as a promising marine natural product with the ability to inhibit the replication of SARS-CoV-2. researchgate.netnih.gov In studies evaluating a range of marine compounds, this compound was one of three that demonstrated significant suppression of viral activity in human lung-derived cells. nih.gov

Initial screenings were conducted using human lung cancer Calu-3 cells infected with a USA-WA1/2020 isolate of SARS-CoV-2. In these experiments, this compound was shown to inhibit viral replication. researchgate.net Further investigations confirmed this bioactivity, demonstrating significant suppression of the viral infection at a concentration of 10 μM. researchgate.net The antiviral activity of this compound is considered noteworthy as it represents a distinct molecular scaffold—a meroditerpene macrolide—offering a potential new avenue for the development of antiviral therapeutics. researchgate.netnih.gov Research has highlighted its efficacy at concentrations that are non-toxic to human airway epithelial cells, underscoring its potential as a lead compound for further drug discovery against SARS-CoV-2. researchgate.netnih.gov

| Compound | Virus | Cell Line | Activity | Reference |

| This compound | SARS-CoV-2 | Calu-3 | Inhibition of replication | researchgate.net |

| This compound | SARS-CoV-2 | Primary human airway cells | Inhibition of replication | researchgate.net |

Antineoplastic Activity (Cytotoxicity)

This compound exhibits antineoplastic properties, demonstrating cytotoxicity against various human tumor cell lines. researchgate.netmdpi.com This activity is a key area of research for this marine-derived macrolide.

Induction of Specific Apoptotic Cell Death in Human Tumor Cell Lines

The primary mechanism reported for the cytotoxicity of this compound is the induction of specific apoptotic cell death. mdpi.comxiahepublishing.comcore.ac.uk Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. The initial research that identified this compound highlighted its ability to display cytotoxicity against several human tumor cell lines through this apoptotic mechanism. xiahepublishing.comcore.ac.uk

While it is established that this compound's antineoplastic effects are mediated through the induction of apoptosis, detailed mechanistic studies, such as the specific apoptotic pathways activated or caspase enzyme involvement, are not extensively detailed in publicly available literature. The compound was identified as a diterpene-benzoate macrolide from the Fijian red alga Callophycus serratus, and its potential to induce apoptosis was a key finding of its initial discovery. researchgate.netxiahepublishing.com

| Compound | Activity | Mechanism | Cell Type | Reference |

| This compound | Cytotoxicity / Antineoplastic | Induces specific apoptotic cell death | Human tumor cell lines | researchgate.netmdpi.comxiahepublishing.comcore.ac.uk |

| Bromophycolide C-I | Antineoplastic Activity | Not specified | Human tumor cell lines | nih.gov |

Impact on Cell Cycle Progression (e.g., G1 Phase Arrest)

Currently, there is no specific research data available in the public domain that details the impact of this compound on cell cycle progression in cancer cells. While cell cycle arrest, particularly at the G1 phase, is a common mechanism of action for many anticancer compounds, studies to determine if this compound utilizes this pathway have not been reported. Therefore, it is unknown whether this compound causes cell cycle arrest as part of its antineoplastic activity.

Chemical Ecology of Bromophycolide a

Role in the Chemical Defense of Callophycus serratus Against Biotic Stressors

Bromophycolide A is a key component of the chemical arsenal (B13267) that Callophycus serratus employs to defend itself against various biological threats, most notably pathogenic fungi. pnas.orgnih.gov Research has demonstrated that this compound, along with other related bromophycolides, exhibits potent antifungal activity. pnas.orgnih.gov Specifically, these compounds have been shown to inhibit the growth of the marine fungal pathogen Lindra thalassiae, which is known to infect a range of marine plants. pnas.orgnih.govmdpi.com

The defensive capability of this compound is not only due to its inherent toxicity to pathogens but also its concentration within the algal tissues. pnas.orgnih.gov Studies have shown that the concentrations of this compound found naturally within the alga are sufficient to prevent the growth of susceptible fungi. pnas.orgmdpi.com This indicates a finely tuned defense mechanism where the alga produces and maintains a level of chemical defense that is effective against common environmental threats. pnas.orgnih.govmdpi.com The suite of bromophycolides, including this compound, represents one of the most significant groups of algal antifungal defenses discovered to date. pnas.orgnih.gov

Interestingly, Callophycus serratus exhibits different chemical profiles, or "chemotypes," with some populations producing bromophycolides and others producing callophycoic acids. pnas.orgnih.gov While both classes of compounds show antifungal properties, the bromophycolides are generally more potent. pnas.orgpnas.org This chemical diversity within the same species suggests an adaptive strategy to a range of pathogens or environmental conditions.

Heterogeneous Spatial Distribution and Concentration on Algal Surfaces

One of the most fascinating aspects of this compound's chemical ecology is its non-uniform distribution on the surface of Callophycus serratus. mdpi.commdpi.com Advanced analytical techniques have revealed that this compound is not evenly spread across the alga but is instead concentrated in distinct patches on the surface. pnas.orgnih.govmdpi.com These patches cover approximately 5% of the algal surface and are often visibly lighter in color. nih.govpnas.org

The concentration of this compound within these patches is ecologically significant. It has been determined that the surface concentrations in these localized areas are high enough to inhibit the growth of the fungal pathogen Lindra thalassiae. pnas.orgnih.govmdpi.com This strategic placement of chemical defenses suggests an efficient use of resources, concentrating the protective compounds at specific sites that may be more vulnerable to attack or are points of initial contact for pathogens. pnas.org

The discovery of this patchy distribution was made possible by innovative imaging mass spectrometry techniques, which allow for the direct analysis of molecules on their native surfaces. mdpi.commdpi.com This has provided direct evidence for the localization of chemical defenses at a microscopic level, highlighting the importance of surface chemistry in mediating interactions with the microbial world. mdpi.com

| Feature | Description | Source(s) |

| Distribution Pattern | Heterogeneous; concentrated in distinct surface patches. | pnas.orgnih.govmdpi.commdpi.com |

| Patch Coverage | Approximately 5% of the algal surface. | nih.govpnas.org |

| Concentration | Sufficient within patches to inhibit fungal growth. | pnas.orgnih.govmdpi.com |

| Significance | Suggests a targeted and efficient chemical defense strategy. | pnas.org |

Ecological Significance in Inter-Organismal Interactions within Marine Ecosystems

The production and localized deployment of this compound by Callophycus serratus have broader implications for the structure and function of marine ecosystems. Chemical signaling and defense are fundamental to the interactions between organisms, influencing everything from competition for space to predation and symbiosis. mdpi.comdntb.gov.ua

As a potent antifungal agent, this compound helps to protect Callophycus serratus from diseases that could impact its health and survival. pnas.orgmdpi.com This, in turn, can affect the populations of organisms that rely on the alga for food or habitat. The chemical defense of the alga also plays a role in shaping the microbial communities on its surface. By inhibiting certain fungi and bacteria, Callophycus serratus can influence the composition of its microbiome, potentially favoring beneficial or benign microbes. mdpi.com

Methodological Advancements for Studying Surface Chemistry in Ecological Contexts

The detailed understanding of this compound's chemical ecology, particularly its surface distribution, has been heavily reliant on advancements in analytical chemistry. mdpi.commdpi.comresearchgate.net Traditional methods of chemical analysis often require the extraction of compounds from the entire organism, which averages out the concentration and loses the spatial information of where the compounds are located. nih.gov

A significant breakthrough in this area has been the application of Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) . pnas.orgmdpi.commdpi.com This ambient ionization technique allows for the direct analysis of molecules on surfaces in their natural state, without the need for extensive sample preparation. pnas.orgnih.gov By rastering a charged solvent spray across the algal surface, DESI-MS can generate a chemical map, or image, showing the precise location of specific compounds like this compound. pnas.orggeomar.de

The use of DESI-MS imaging provided the first direct evidence of the patchy, high-concentration distribution of bromophycolides on the surface of Callophycus serratus. pnas.orgmdpi.com This technology has been pivotal in moving the study of chemical ecology from the test tube to the real world, allowing scientists to ask and answer questions about how, where, and when chemical defenses are deployed by organisms. mdpi.compnas.org These methodological advancements are crucial for understanding the functional roles of natural products in mediating ecological interactions. geomar.detandfonline.com

| Analytical Technique | Application in Studying this compound | Significance |

| Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) | Imaging the spatial distribution of this compound on the surface of Callophycus serratus. | Revealed the heterogeneous, patchy concentration of the compound, providing direct evidence for a localized chemical defense. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantifying the concentration of this compound in algal tissues and extracts. | Determined that the natural concentrations are sufficient for antifungal activity. |

Future Research Directions and Prospects

Comprehensive Elucidation of the Enzymatic Biosynthetic Pathway

The intricate structure of Bromophycolide A, featuring multiple halogenated stereocenters, suggests a complex and highly controlled enzymatic biosynthesis. nih.gov The precise and stereospecific pattern of bromination strongly indicates the involvement of specific halogenase enzymes rather than random chemical halogenation. vulcanchem.com It has been proposed that the biosynthesis may proceed through a transannular cyclization of a macrocyclic precursor. nih.gov The discovery of other related diterpene-benzoate compounds, such as callophycoic acids, in Callophycus serratus points towards a consistent and unique biosynthetic pathway within this organism. vulcanchem.com

However, the complete enzymatic cascade responsible for assembling this compound remains unknown. A critical direction for future research is the full elucidation of this pathway. This endeavor would likely involve a combination of modern molecular biology and biochemical techniques. nih.gov Approaches could include:

Transcriptome Mining: Sequencing the transcriptome of Callophycus serratus to identify gene clusters encoding for polyketide synthases (PKS), terpene cyclases, halogenases, and other tailoring enzymes potentially involved in the synthesis. biorxiv.org

Heterologous Expression: Expressing candidate genes and gene clusters in tractable host organisms, such as Aspergillus species or Saccharomyces cerevisiae, to characterize enzyme function and reconstitute parts of the pathway. nih.gov

Gene Inactivation Studies: If genetically tractable systems for Callophycus serratus can be developed, targeted gene knockouts would provide definitive evidence for the role of specific enzymes. ethz.ch

Unraveling the biosynthetic machinery will not only provide fundamental insights into natural product synthesis in marine algae but also open avenues for biosynthetic engineering (engineered biosynthesis) to produce novel analogs. nih.govmdpi.com

Development of Advanced Synthetic Methodologies for Novel Analogs with Enhanced Efficacy or Selectivity

Significant progress has been made in the chemical synthesis of the core skeleton of bromophycolides. nih.gov Researchers have successfully developed an asymmetric synthetic route to the Bromophycolide D ring system, demonstrating the feasibility of tackling this complex architecture through methods like bromonium-promoted transannular cyclization. nih.gov Furthermore, the synthesis of a diterpene-benzoate macrolide relevant to the bromophycolide family has been achieved using techniques such as relay cross-metathesis. imperial.ac.uk

These foundational efforts have enabled initial structure-activity relationship (SAR) studies. For instance, the semisynthesis of derivatives has shown that methylation of the phenolic hydroxyl group results in a complete loss of antimalarial activity, highlighting its importance for the compound's function. nih.gov Conversely, modifications at the tertiary alcohol at position C11 led to only minor changes in activity, suggesting this site could be a suitable anchor point for attaching probes or modulating physicochemical properties without compromising target binding. nih.gov

Future work should focus on creating more advanced and modular synthetic strategies. nih.gov The goals are to:

Improve the efficiency and scalability of the total synthesis to provide sufficient material for advanced preclinical studies.

Develop flexible synthetic routes that allow for the rapid generation of a diverse library of analogs. nih.gov This would enable a more thorough exploration of the SAR, potentially leading to the discovery of derivatives with:

Enhanced potency against parasitic or cancer cell targets.

Improved selectivity, thereby reducing potential off-target effects.

Favorable pharmacokinetic profiles, addressing issues like metabolic instability due to glucuronidation of the phenolic group. nih.gov

Innovations in catalytic methods and tandem reactions could provide powerful tools for accessing novel and potent this compound analogs. nih.govgatech.edu

In-depth Structural Biology of this compound-Target Interactions

A key breakthrough in understanding this compound's antimalarial properties was the identification of its mechanism of action. Studies have revealed that the compound inhibits the proliferation of Plasmodium falciparum by preventing the detoxification of heme. nih.govresearchgate.net The parasite digests hemoglobin, releasing toxic free heme, which it neutralizes by crystallizing it into hemozoin. nih.gov this compound disrupts this crystallization process, leading to parasite death. nih.govresearchgate.net This mode of action is particularly significant as it remains effective against chloroquine-resistant strains of the parasite. researchgate.net The interaction with heme has been supported by biophysical methods, including circular dichroism spectroscopy, which detected induced Cotton effects indicative of binding. nih.gov

While the biological target has been identified, a high-resolution, atomic-level picture of the this compound-heme interaction is still missing. A major frontier for future research is the use of in-depth structural biology techniques to visualize this complex. mdpi.com

X-ray Co-crystallography or Cryogenic Electron Microscopy (Cryo-EM): Obtaining a crystal or cryo-EM structure of this compound bound to heme or the growing hemozoin crystal would provide definitive insights into the binding mode. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies could map the interaction interface and detail the conformational changes in this compound upon binding.

Such structural data are invaluable for understanding the basis of its activity and for the rational design of new analogs with optimized binding interactions. frontiersin.orgnih.gov Elucidating these structural details could explain why it overcomes chloroquine (B1663885) resistance and guide the development of next-generation antimalarials that target heme detoxification.

Exploration of Additional Biological Activities and Mechanistic Pathways

Beyond its well-documented antimalarial effects, this compound has been reported to possess a range of other biological activities, marking it as a versatile chemical scaffold. nih.gov It exhibits moderate cytotoxicity against several human tumor cell lines and can induce apoptosis. nih.govfrontiersin.org In human ovarian cancer cells (A2780), it was shown to cause cell cycle arrest at the S phase. frontiersin.org Additionally, reports indicate antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), as well as antifungal and anti-HIV properties. nih.govnih.gov

These additional bioactivities are far less understood than its antimalarial action. A significant opportunity for future research lies in the systematic exploration of these effects and the elucidation of their underlying mechanistic pathways. core.ac.uk Key research questions include:

Anticancer Mechanisms: What are the specific molecular targets that mediate its pro-apoptotic and cell-cycle-arresting effects in cancer cells? Does it interact with DNA, inhibit key enzymes like topoisomerases, or perturb other signaling pathways involved in cell proliferation and survival? frontiersin.org

Antibacterial and Antifungal Action: What is the basis for its antimicrobial effects? Does it disrupt cell membrane integrity, inhibit essential enzymes, or interfere with biofilm formation? nih.govmdpi.com

Antiviral Activity: How does this compound inhibit HIV? Does it target viral entry, replication enzymes like reverse transcriptase, or other aspects of the viral life cycle?

Answering these questions will require a suite of biochemical and cell-based assays, proteomics, and genetic approaches to identify the specific proteins and pathways targeted by this compound in different disease contexts. This exploration could significantly broaden the potential therapeutic applications of this potent marine natural product.

Compound Names Table

| Compound Name |

| 18-acetyl-BrA |

| Amodiaquine |

| Artemisinin |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether |

| Bromophycoic Acid A |

| This compound |

| Bromophycolide B |

| Bromophycolide C |

| Bromophycolide D |

| Bromophycolide E |

| Bromophycolide M |

| Callophycoic Acid |

| Callophycol A |

| Callophycol B |

| Callophycol C |

| Callophycol E |

| Chloroquine |

| Cisplatin |

| Corfusphaeroxide |

| Dethis compound |

| Fucodiphloroethol G |

| Iodocallophycol E |

| Mefloquine |

| Quinine |

| Sphaerococcenol A |

| Spirosphaerol |

| Sulfadoxine-pyrimethamine |

| Vancomycin |

Biological Activity of this compound

| Activity Type | Target Organism/Cell Line | Measurement | Value | Reference |

| Antimalarial | Plasmodium falciparum (Dd2, resistant) | IC₅₀ | 0.377 µM (377 ± 92 nM) | researchgate.net |

| Antimalarial | Plasmodium falciparum (3D7, sensitive) | IC₅₀ | 0.499 µM (499 ± 51 nM) | researchgate.net |

| Antimalarial | Plasmodium falciparum (HB3, sensitive) | IC₅₀ | 0.493 µM (493 ± 44 nM) | researchgate.net |

| Cytotoxicity | Vero cells (kidney epithelial) | IC₅₀ | 34.6 µM | researchgate.net |

| Cytotoxicity | J774 cells (macrophage) | IC₅₀ | 19.0 µM | researchgate.net |

| Cytotoxicity | HepG2 cells (liver carcinoma) | IC₅₀ | 21.3 µM | researchgate.net |

| Anticancer | HCT-116 (colon carcinoma) | GI₅₀ | 6.7 µM | vulcanchem.com |

| Antibacterial | Staphylococcus aureus (MRSA) | MIC | 1.6–6.3 µg/mL | nih.gov |

| General | Antifungal, Anti-HIV | - | Activity reported | nih.gov |

Q & A

Q. What are the key synthetic challenges in Bromophycolide A synthesis, and how can researchers address them?

this compound’s synthesis involves regioselective and stereochemical complexities due to its macrocyclic structure. A critical step is the Sharpless asymmetric dihydroxylation to install chiral centers, which requires specialized ligands (e.g., ligand 9 ) to distinguish between terminal trisubstituted alkenes . Challenges include competing side reactions during macrocycle formation (e.g., polyene cyclization), which can be suppressed using additives like Bu4NBr . Researchers should optimize solvent systems and temperature (e.g., -20°C crystallization for stable intermediates) to enhance yields and selectivity.

Table 1: Key Reagents and Yields in this compound Synthesis

| Step | Reagent/Process | Yield | Key Outcome |

|---|---|---|---|

| 1 | Sharpless dihydroxylation (ligand 9 ) | 49% | Regionisomer 10 |

| 2 | BDSB-mediated cyclization | 32% | Mixture of 7 , 15 , 17 , 18a/b |

| 3 | Bu4NBr additive | N/A | Suppressed polyene cyclization |

Q. How is this compound’s structure confirmed, and what analytical methods are essential?

X-ray crystallography is critical for absolute stereochemical determination, as demonstrated for intermediate 5 (S-configuration confirmed) . NMR spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C, and 2D-COSY) resolves regiochemical ambiguities, while HPLC-MS ensures purity. Researchers must cross-validate findings with synthetic intermediates (e.g., acid 12 ) to rule out epimerization or degradation .

Advanced Research Questions

Q. How do competing reaction pathways during this compound synthesis impact data interpretation?

The use of brominating agents like BDSB (14 ) generates intermediates (19 ) that bifurcate into allylic bromides (17 ) and proton-loss products (16 ). Geometric constraints and solvent polarity influence pathway dominance, requiring kinetic analysis (e.g., time-resolved NMR) to map competing mechanisms . Contradictions in product distributions (e.g., 7 vs. 15 ) should be resolved via isotopic labeling or DFT studies to probe transition states (e.g., chair-like TS6) .

Q. What methodological strategies improve stereochemical control in macrocyclic lactonization?

Shiina macrolactonization under mild conditions (-20°C) preserves acid-sensitive bromohydrins (e.g., 13 ). Researchers should prioritize steric-guided approaches, such as bulky protecting groups, to enforce desired conformations. Computational modeling (e.g., molecular mechanics) predicts ring-closing regioselectivity, while dynamic kinetic resolution enhances enantiomeric excess .

Q. How can researchers reconcile contradictory data from this compound’s biological assays?

Variability in bioactivity data may stem from impurities in synthetic batches or solvent-dependent aggregation. Implement orthogonal assays (e.g., cell-based vs. enzymatic) and validate purity via HPLC-ELSD. For natural product isolates, compare NMR profiles with synthetic standards to confirm structural fidelity .

Methodological Guidance

Q. What experimental design principles ensure reproducibility in this compound studies?

- Replication : Detailed protocols for Sharpless dihydroxylation and BDSB cyclization must specify stoichiometry, solvent purity, and temperature gradients .

- Data Transparency : Publish supplementary files (e.g., crystallographic data for 5 ) in standardized formats (CIF files) .

- Negative Results : Report failed cyclization attempts (e.g., NBS vs. BDSB comparisons) to guide troubleshooting .

Q. How should researchers formulate hypotheses for this compound’s mechanism of action?

Apply the PICOT framework:

- Population : Target enzyme/receptor (e.g., kinase inhibitors).

- Intervention : this compound derivatives with modified macrocycles.

- Comparison : Positive controls (e.g., known kinase inhibitors).

- Outcome : IC50 values or binding constants.

- Time : Time-resolved enzymatic assays .

Data Analysis and Reporting

Q. What statistical tools are appropriate for analyzing this compound’s bioactivity data?

Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves (IC50 determination). Multivariate analysis (PCA) identifies structure-activity trends across derivatives. Report p-values and confidence intervals to address variability in biological replicates .

Q. How to address ethical considerations in publishing this compound research?

- Permissions : Obtain copyright clearance for reproduced spectra or crystallographic data .

- Data Integrity : Disclose conflicts of interest (e.g., funding sources) and adhere to COPE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.